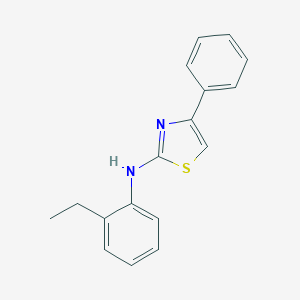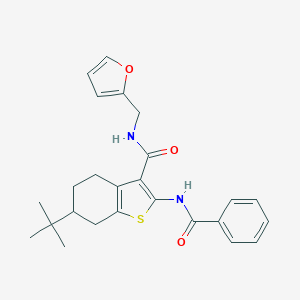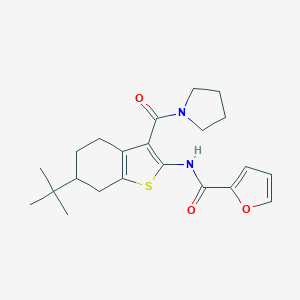
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as EPTA, is a thiazole-based compound that has gained increasing attention in the field of medicinal chemistry due to its potential therapeutic applications. EPTA is a heterocyclic compound that contains a thiazole ring and an amine group, making it a versatile molecule with a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has also been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Wirkmechanismus
The exact mechanism of action of N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to modulate the activity of the dopamine D2 receptor, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to modulate the activity of the dopamine D2 receptor, which may contribute to its potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine in lab experiments is its broad spectrum of biological activities. N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities, making it a versatile compound for various research applications. However, one of the limitations of using N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine. One potential direction is to further explore its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to investigate its potential as a lead compound for the development of new antimicrobial and antifungal agents. Additionally, the synthesis of N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine can be synthesized through a series of chemical reactions starting from 2-ethylphenylamine and thiourea. The first step involves the reaction of 2-ethylphenylamine with carbon disulfide to form 2-ethylphenyl isothiocyanate. This intermediate is then reacted with thiourea in the presence of a base to form N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine. The overall reaction scheme is shown below:
2-ethylphenylamine + CS2 → 2-ethylphenyl isothiocyanate
2-ethylphenyl isothiocyanate + NH2CONH2 → N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine
Eigenschaften
Molekularformel |
C17H16N2S |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2S/c1-2-13-8-6-7-11-15(13)18-17-19-16(12-20-17)14-9-4-3-5-10-14/h3-12H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
VBFHHTJYRIMAMM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)

![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)